molecular formula C20H22ClN5O2 B3012875 9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 876900-98-0

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B3012875
CAS No.: 876900-98-0
M. Wt: 399.88
InChI Key: ZCHPNUFNQHQBGM-UHFFFAOYSA-N
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Description

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimido[1,2-g]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chloro-2-methylphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using 3-chloro-2-methylbenzene and a suitable alkylating agent.

    Addition of the prop-2-en-1-yl group: This step often involves a Heck reaction or a similar coupling reaction to introduce the allyl group.

    Final modifications: Additional steps may include methylation and other functional group transformations to achieve the final structure.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, while nucleophilic substitution can replace existing functional groups with nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major products formed from these reactions depend on the specific conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-5-9-24-18(27)16-17(23(4)20(24)28)22-19-25(10-12(2)11-26(16)19)15-8-6-7-14(21)13(15)3/h5-8,12H,1,9-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHPNUFNQHQBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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